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Aminopropylcysteine - 51785-96-7

Aminopropylcysteine

Catalog Number: EVT-259551
CAS Number: 51785-96-7
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol
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Product Introduction

Description
Aminopropylcysteine is an amino acid standard.
Source and Classification

Aminopropylcysteine is derived from natural sources, particularly in biological systems where it plays roles in protein synthesis and cellular metabolism. It is classified under the category of amino acids and is specifically categorized as a non-proteinogenic amino acid due to its limited occurrence in proteins compared to standard amino acids like glycine or alanine.

Synthesis Analysis

The synthesis of aminopropylcysteine can be achieved through several methods, including enzymatic and chemical approaches:

  1. Enzymatic Synthesis:
    • A common method involves the use of enzymes that facilitate the conversion of cysteine derivatives into aminopropylcysteine. For example, specific amino acid oxidases can catalyze the oxidative deamination of cysteine derivatives, leading to the formation of ketoderivatives which can cyclize to form aminopropylcysteine .
  2. Chemical Synthesis:
    • Chemical methods often utilize starting materials such as 3-bromopropylamine and cysteine. The reaction conditions typically require controlled pH and temperature to optimize yield and purity. A one-step synthesis approach has been highlighted for its efficiency, allowing for direct conversion with minimal intermediate steps .
  3. Parameters:
    • Key parameters in synthesis include reaction time, temperature (often around room temperature), and pH adjustments to ensure optimal enzyme activity or reaction conditions.
Molecular Structure Analysis

Aminopropylcysteine features a unique molecular structure that contributes to its biochemical properties:

  • Structural Components:
    • The molecular structure consists of a central carbon atom bonded to an amino group, a carboxylic acid group, a thiol group (sulfhydryl), and an additional amino group from the propyl chain.
  • Configuration:
    • The compound exhibits chirality at the second carbon atom, which is denoted by the (R) configuration in its IUPAC name.
  • Visualization:
    • The structural representation can be depicted using SMILES notation: C(CN)CSCC(C(=O)O)N, illustrating the arrangement of atoms and functional groups.
Chemical Reactions Analysis

Aminopropylcysteine participates in several notable chemical reactions:

  1. Oxidative Reactions:
    • When subjected to oxidative conditions, aminopropylcysteine can undergo deamination reactions facilitated by enzymes like L-amino acid oxidase, leading to the formation of various ketoderivatives .
  2. Polyamine Synthesis:
    • It acts as a substrate for aminopropyltransferases, which are critical in polyamine biosynthesis. Inhibition studies have shown that derivatives of aminopropylcysteine can effectively inhibit these enzymes, providing insights into cellular growth regulation mechanisms.
  3. Reactivity with Other Amino Acids:
    • This compound can also interact with other amino acids within protein structures, affecting their stability and function through disulfide bond formation or other covalent modifications.
Mechanism of Action

The mechanism of action for aminopropylcysteine primarily revolves around its role in cellular metabolism:

  • Inhibition of Enzymes:
    • By inhibiting aminopropyltransferases, aminopropylcysteine disrupts polyamine synthesis pathways, which are essential for cell proliferation and differentiation. This inhibition can be particularly relevant in cancer research where polyamines play a role in tumor growth.
  • Transport Mechanisms:
    • Aminopropylcysteine influences amino acid transport systems within cells, potentially altering the uptake and distribution of other essential amino acids.
Physical and Chemical Properties Analysis

Aminopropylcysteine possesses several notable physical and chemical properties:

Applications

Aminopropylcysteine has diverse applications across scientific fields:

  1. Biochemical Research:
    • Used extensively in studies involving oxidative stress and enzyme kinetics due to its ability to form unique derivatives upon oxidation.
  2. Cancer Research:
    • Its role as an inhibitor of polyamine synthesis makes it valuable in exploring therapeutic strategies against cancer cell proliferation.
  3. Protein Chemistry:
    • Employed in quantitative analyses for determining cysteine content in proteins, crucial for understanding protein structure-function relationships.
  4. Selenium Research:
    • Plays a role in studying selenoprotein synthesis and function, contributing to our understanding of selenium's biological importance.
Biosynthesis & Enzymatic Pathways of Aminopropylcysteine

Transsulfuration Pathway Integration in Eukaryotic Systems

Aminopropylcysteine biosynthesis is intricately linked to the reverse transsulfuration pathway, which serves as the primary metabolic conduit for sulfur transfer from methionine to cysteine in mammalian systems. This pathway operates through a series of tightly regulated enzymatic steps [2] [7]:

  • Homocysteine formation: Methionine is activated to S-adenosylmethionine (SAM), which subsequently donates methyl groups to various substrates, yielding S-adenosylhomocysteine (SAH). SAH hydrolase then cleaves SAH to adenosine and homocysteine.
  • Cystathionine synthesis: Cystathionine β-synthase (CBS), a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the condensation of homocysteine with serine to form cystathionine. This reaction is allosterically activated by SAM.
  • Cysteine production: Cystathionine γ-lyase (CGL), another PLP-dependent enzyme, cleaves cystathionine into cysteine, α-ketobutyrate, and ammonia.

Table 1: Key Enzymes in Eukaryotic Transsulfuration Pathway

EnzymeReaction CatalyzedCofactorRegulatory Mechanism
Cystathionine β-synthase (CBS)Homocysteine + Serine → CystathioninePLP, HemeActivated by S-adenosylmethionine
Cystathionine γ-lyase (CGL)Cystathionine → Cysteine + α-ketobutyrate + NH₃PLPSubstrate availability

The cysteine produced serves as the direct precursor for aminopropylcysteine formation. Notably, this pathway exhibits tissue-specific expression, with highest activity in the liver, pancreas, and kidney, dictating spatial regulation of aminopropylcysteine biosynthesis [7]. The pathway's operation requires vitamin B₆ (as PLP), and deficiencies can disrupt aminopropylcysteine production, highlighting the nutritional dependence of this metabolic route.

Methionine-Dependent Cysteine Salvage Mechanisms

The methionine salvage pathway (MSP) plays a pivotal role in maintaining cysteine pools essential for aminopropylcysteine synthesis, particularly under conditions of sulfur limitation. This pathway intersects with polyamine metabolism through the following steps [3]:

  • MTA production: Decarboxylated S-adenosylmethionine (dcSAM) serves as an aminopropyl donor in polyamine biosynthesis, yielding 5'-methylthioadenosine (MTA) as a byproduct.
  • MTR regeneration: MTA nucleosidase converts MTA to adenine and 5-methylthioribose (MTR). MTR kinase then phosphorylates MTR to 5-methylthioribose-1-phosphate (MTR-1-P).
  • Ketoacid formation: MTR-1-P undergoes enzymatic transformations to form 2-keto-4-methylthiobutyrate (KMTB), which is subsequently transaminated to regenerate methionine using glutamate as the amino donor.

Regenerated methionine re-enters the transsulfuration pathway, ensuring continuous cysteine production. This salvage mechanism demonstrates metabolic economy by recycling the sulfur moiety of methionine, thereby reducing dietary methionine requirements for aminopropylcysteine biosynthesis. The pathway's oxygen-dependent steps (e.g., enolization of DK-MTP-1-P) directly link aminopropylcysteine production to cellular redox status and oxidative metabolism [3].

Aminopropyl Transferase Catalyzed Modifications

The defining step in aminopropylcysteine biosynthesis is the aminopropylation of cysteine, catalyzed by specialized aminopropyltransferases. These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as the exclusive aminopropyl donor [3] [9]:

  • Enzyme classification: Aminopropyltransferases belong to the class of S-adenosylmethionine-dependent methyltransferase-like enzymes, but instead catalyze aminopropyl transfer.
  • Reaction mechanism: The enzyme facilitates nucleophilic attack by the cysteine thiolate anion on the aminopropyl group of dcSAM, resulting in the formation of S-aminopropylcysteine and 5'-methylthioadenosine (MTA).
  • Structural determinants: Crystal structures of homologous enzymes reveal a conserved dcSAM-binding pocket with acidic residues (Asp/Glu) coordinating the amino group, while hydrophobic pockets accommodate the cysteine backbone.

The reaction proceeds via an Sₙ2 displacement mechanism, with inversion of configuration at the aminopropyl carbon. Enzyme kinetics studies show Michaelis-Menten constants (Kₘ) in the micromolar range for both substrates, indicating high substrate affinity. The aminopropyltransferase step is thermodynamically irreversible, driving the pathway toward aminopropylcysteine production. This modification represents a key branch point in sulfur metabolism, diverting cysteine from glutathione synthesis toward specialized metabolite production.

Comparative Analysis of Bacterial vs. Mammalian Biosynthetic Routes

Significant evolutionary divergence exists between bacterial and mammalian aminopropylcysteine biosynthesis, impacting both enzymatic strategies and pathway regulation:

Table 2: Comparative Features of Aminopropylcysteine Biosynthesis

FeatureMammalian SystemsBacterial Systems
Transsulfuration DirectionReverse (Homocysteine → Cysteine)Forward (Cysteine → Homocysteine) or Reverse
Cysteine SalvagePrimarily via methionine salvage pathwayDirect sulfhydrylation or transsulfuration
AminopropyltransferaseCytosolic enzyme complexSoluble or membrane-associated isoforms
Cofactor RequirementsStrict PLP dependenceVariable PLP dependence
Genetic OrganizationScattered genesOperon-encoded in some species

Mammalian adaptations:

  • Eukaryotic cells exhibit compartmentalization, with transsulfuration enzymes localized predominantly in the cytosol, while salvage pathway components may show nuclear or mitochondrial distribution.
  • Regulatory complexity: Mammalian CBS is allosterically activated by SAM and inhibited by cysteine, creating feedback loops that dynamically adjust flux toward aminopropylcysteine based on cellular needs. Hypoxia-inducible factors (HIFs) further modulate pathway expression under low oxygen.

Bacterial innovations:

  • Certain bacteria employ bifunctional enzymes (e.g., cystathionine γ-synthase/β-lyase fusion proteins) that streamline the pathway.
  • E. coli utilizes modular isozymes (CysK and CysM) with distinct substrate specificities for sulfide or thiosulfate, allowing sulfur source flexibility in aminopropylcysteine precursors.
  • Engineering studies demonstrate bacterial metabolic plasticity, where cysteine-free variants of CysE (serine acetyltransferase) and CysM (sulfhydrylase) retain function, suggesting minimal structural constraints in bacterial pathways compared to mammalian counterparts [9].

The oxygen sensitivity of mammalian MSP enzymes contrasts with anaerobic functionality in bacterial pathways, reflecting evolutionary adaptation to distinct ecological niches. These differences highlight opportunities for selective metabolic interventions targeting aminopropylcysteine biosynthesis.

Properties

CAS Number

51785-96-7

Product Name

Aminopropylcysteine

IUPAC Name

(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

KLGFHUHSBPGOAU-YFKPBYRVSA-N

SMILES

C(CN)CSCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

4-thiahomolysine
aminopropylcysteine
S-(3-aminopropyl)cysteine
S-aminopropylcysteine

Canonical SMILES

C(CN)CSCC(C(=O)O)N

Isomeric SMILES

C(CN)CSC[C@@H](C(=O)O)N

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